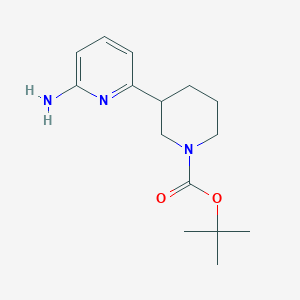

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 3-(6-aminopyridin-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-6-11(10-18)12-7-4-8-13(16)17-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H2,16,17) |

InChI Key |

ULSRDMXBQSNJRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CC=C2)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiling of 2 Amino 6 N Boc Piperidin 3 Yl Pyridine

Reactivity of the 2-Aminopyridine (B139424) Moiety

The 2-aminopyridine portion of the molecule is an electron-rich heteroaromatic system. The amino group at the 2-position significantly influences the reactivity of the pyridine (B92270) ring, particularly in electrophilic aromatic substitution reactions and reactions involving the exocyclic amine itself.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.org This deactivation is further exacerbated in acidic conditions, as the nitrogen can be protonated, increasing its electron-withdrawing effect. libretexts.org Electrophilic attack on the unsubstituted pyridine ring typically occurs at the 3- and 5-positions. quimicaorganica.org

However, the presence of the amino group at the 2-position in 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine alters this reactivity profile. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 3- and 5-positions of the pyridine ring are activated. The bulky N-Boc-piperidin-3-yl group at the 6-position may sterically hinder attack at the 5-position, potentially favoring substitution at the 3-position.

Common electrophilic aromatic substitution reactions and the expected outcomes for this compound are summarized in the table below. It is important to note that harsh reaction conditions are often required for these transformations on pyridine rings. libretexts.org

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-amino-6-(N-Boc-piperidin-3-yl)pyridine |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 3-Bromo- or 3-Chloro-2-amino-6-(N-Boc-piperidin-3-yl)pyridine |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not successful on pyridine rings uoanbar.edu.iq |

Reactions at the Exocyclic Amine Group (e.g., acylation, alkylation)

The exocyclic amino group of this compound is nucleophilic and readily undergoes reactions such as acylation and alkylation. These reactions are often chemoselective, targeting the more nucleophilic exocyclic amine over the pyridine ring nitrogen. researchgate.net

Acylation: The amino group can be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction is useful for the introduction of a wide range of functional groups.

Alkylation: Alkylation of the exocyclic amino group can be achieved with alkyl halides. However, over-alkylation to form tertiary amines can be a competing side reaction. nih.gov Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation. researchgate.net

Reactivity and Transformations of the N-Boc-Piperidin-3-yl Ring System

The N-Boc-piperidin-3-yl moiety offers several avenues for chemical modification, including transformations at the piperidine (B6355638) nitrogen, stereospecific reactions on the ring, and functionalization of the carbon framework.

Transformations of the Piperidine Nitrogen (e.g., deprotection, further derivatization)

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under a variety of conditions but can be readily removed under acidic conditions. total-synthesis.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used for Boc deprotection. peptide.comacs.org

Once the Boc group is removed, the resulting secondary amine can be further derivatized. This opens up possibilities for introducing a wide array of substituents at the piperidine nitrogen through reactions such as:

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones to introduce substituted alkyl groups.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The choice of deprotection and subsequent derivatization conditions must be carefully considered to avoid unwanted reactions with the aminopyridine moiety.

| Transformation | Reagents and Conditions | Product |

| N-Boc Deprotection | TFA/DCM or HCl/Dioxane | 2-Amino-6-(piperidin-3-yl)pyridine |

| N-Alkylation (post-deprotection) | R-X, Base | 2-Amino-6-(1-alkyl-piperidin-3-yl)pyridine |

| N-Acylation (post-deprotection) | RCOCl, Base | 2-Amino-6-(1-acyl-piperidin-3-yl)pyridine |

Stereospecific and Stereoselective Reactions on the Piperidine Ring

The chiral center at the 3-position of the piperidine ring allows for stereospecific and stereoselective reactions. While the existing stereocenter can direct the stereochemical outcome of reactions at other positions on the ring, achieving high diastereoselectivity can be challenging.

Research on related N-Boc-piperidine systems has demonstrated the feasibility of stereoselective functionalization. For instance, dynamic resolutions of N-Boc-piperidines have been used to generate polysubstituted piperidines with high enantioselectivity. core.ac.uk Furthermore, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved through lithiation with a chiral base, leading to highly enantioenriched products. acs.org These methodologies could potentially be adapted for the stereoselective modification of the 3-substituted piperidine ring in the title compound.

Functionalization of the Piperidine Carbon Framework

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing new substituents. While the C3 position is deactivated towards certain reactions due to the inductive effect of the nitrogen, functionalization at other positions is possible. nih.govnih.gov

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of N-Boc-piperidine at the C2 and C4 positions. nih.govd-nb.info The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.govnih.gov For the functionalization at the C3 position, indirect methods such as the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening have been developed. nih.govd-nb.info

Interplay Between Pyridine and Piperidine Rings in Chemical Reactions

The chemical reactivity of this compound is fundamentally governed by the electronic and steric interplay between the electron-rich 2-aminopyridine ring and the N-Boc-protected piperidine substituent. The 2-amino group strongly activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. However, the bulky N-Boc-piperidin-3-yl group at the 6-position exerts significant steric hindrance, which can influence the regioselectivity of these reactions.

The lone pair of electrons on the amino group's nitrogen atom participates in resonance with the pyridine ring, increasing the electron density at the ortho and para positions (3, 5, and the nitrogen of the pyridine ring). This enhanced nucleophilicity makes the pyridine ring susceptible to attack by a variety of electrophiles. Conversely, the pyridine ring's electron-withdrawing nature can influence the reactivity of the piperidine ring, although this effect is somewhat mitigated by the insulating methylene group and the Boc-protecting group.

Reactions involving the amino group, such as acylation and alkylation, are also prominent. The nucleophilicity of the exocyclic amino group can be modulated by the electronic effects of the piperidine substituent.

Upon removal of the tert-butoxycarbonyl (Boc) protecting group, the secondary amine of the piperidine ring becomes a reactive site for a variety of transformations, including N-alkylation, N-arylation, and acylation. The reactivity of this newly exposed amine is influenced by the adjacent pyridine ring.

A summary of expected chemical transformations is provided in the table below.

| Reaction Type | Reagent/Condition | Expected Product | Notes |

| Electrophilic Aromatic Substitution | |||

| Nitration | HNO₃/H₂SO₄ | 2-Amino-3-nitro-6-(N-Boc-piperidin-3-yl)pyridine and 2-Amino-5-nitro-6-(N-Boc-piperidin-3-yl)pyridine | The amino group is a strong activating group, directing to the ortho and para positions. Steric hindrance from the piperidine moiety may favor substitution at the 5-position. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-Amino-3-bromo-6-(N-Boc-piperidin-3-yl)pyridine and 2-Amino-5-bromo-6-(N-Boc-piperidin-3-yl)pyridine | Similar regioselectivity to nitration is expected. |

| Reactions at the Amino Group | |||

| Acylation | Acyl chloride/base | 2-(Acylamino)-6-(N-Boc-piperidin-3-yl)pyridine | The exocyclic amino group is a primary site for acylation. |

| Alkylation | Alkyl halide/base | 2-(Alkylamino)-6-(N-Boc-piperidin-3-yl)pyridine | Mono- and di-alkylation are possible depending on the reaction conditions. |

| Reactions involving the Piperidine Ring | |||

| Boc Deprotection | Trifluoroacetic acid (TFA) or HCl in dioxane | 2-Amino-6-(piperidin-3-yl)pyridine | The Boc group is readily cleaved under acidic conditions. peptide.comreddit.comchempep.com |

| N-Alkylation (post-deprotection) | Alkyl halide/base | 2-Amino-6-(1-alkylpiperidin-3-yl)pyridine | The secondary amine of the piperidine is nucleophilic. |

| N-Arylation (post-deprotection) | Aryl halide, Pd catalyst, base (e.g., Buchwald-Hartwig amination) | 2-Amino-6-(1-arylpiperidin-3-yl)pyridine | A common method for forming C-N bonds. |

Stability and Degradation Pathways Under Different Chemical Environments

The stability of this compound is contingent on the integrity of its core structure and protecting group under various chemical conditions. The primary points of vulnerability are the Boc-protecting group and the aminopyridine moiety.

Acidic Conditions: The N-Boc group is notoriously labile in acidic environments. peptide.comreddit.comchempep.com Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will readily cleave the Boc group, yielding the corresponding free piperidine derivative. The pyridine ring itself is generally stable to acidic conditions, although protonation of the ring nitrogen and the exocyclic amino group will occur.

Basic Conditions: The N-Boc protecting group is generally stable to basic conditions, making it a valuable orthogonal protecting group in multi-step syntheses. ajchem-a.com The aminopyridine core is also largely stable under basic conditions. Prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation, but specific pathways are not well-documented for this particular structure.

Oxidative Conditions: The aminopyridine moiety is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or potentially ring-opened products. The specific degradation products will depend on the oxidant used and the reaction conditions.

Thermal Conditions: The thermal stability of 2-aminopyridine derivatives can be influenced by the nature of their substituents. While specific data for the title compound is not available, studies on related 2-aminopyridine complexes have investigated their thermal decomposition kinetics. researchgate.net Generally, decomposition is expected to occur at elevated temperatures, potentially involving the loss of the Boc group and further degradation of the heterocyclic rings. 2-Aminopyridine itself has been identified as a product of the thermal decomposition of certain materials, indicating the relative stability of the aminopyridine core. nih.gov

A summary of the stability profile is presented below.

| Condition | Stability | Potential Degradation Products |

| Acidic (e.g., TFA, HCl) | Labile | 2-Amino-6-(piperidin-3-yl)pyridine, tert-butanol, isobutylene (B52900), CO₂ |

| Basic (e.g., NaOH, K₂CO₃) | Generally Stable | - |

| Oxidative (e.g., H₂O₂, KMnO₄) | Susceptible | N-oxides, ring-opened products |

| Thermal | Moderately Stable | Decomposition products of the Boc group and heterocyclic rings |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 6 N Boc Piperidin 3 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework is achieved.

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons within the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic pyridine (B92270) ring, the aliphatic piperidine (B6355638) ring, and the tert-butyloxycarbonyl (Boc) protecting group.

The three protons on the pyridine ring appear in the aromatic region. The proton at the 4-position typically presents as a triplet due to coupling with the protons at the 3- and 5-positions. The protons at the 3- and 5-positions appear as doublets. The amino group protons usually appear as a broad singlet.

The piperidine ring protons produce a complex set of overlapping multiplets in the aliphatic region of the spectrum. The presence of the bulky Boc group can restrict conformational flexibility, leading to distinct signals for axial and equatorial protons. The methine proton at the C3 position, the point of attachment to the pyridine ring, is a key diagnostic signal. The nine equivalent protons of the Boc group's tert-butyl moiety appear as a sharp, intense singlet in the upfield region, confirming its presence.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 | t | 7.8 | Pyridine H-4 |

| 6.41 | d | 7.6 | Pyridine H-5 |

| 6.28 | d | 8.0 | Pyridine H-3 |

| 4.45 | br s | - | -NH₂ |

| 4.10 - 3.95 | m | - | Piperidine H-2eq, H-6eq |

| 3.20 - 3.05 | m | - | Piperidine H-3ax |

| 2.95 - 2.80 | m | - | Piperidine H-2ax, H-6ax |

| 2.05 - 1.90 | m | - | Piperidine H-4eq, H-5eq |

| 1.70 - 1.55 | m | - | Piperidine H-4ax, H-5ax |

| 1.48 | s | - | -C(CH₃)₃ (Boc) |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment. The spectrum confirms the presence of 16 distinct carbon atoms. Key signals include those for the five carbons of the pyridine ring, the five carbons of the piperidine backbone, and the carbons associated with the Boc group (one carbonyl, one quaternary, and one methyl carbon signal representing three equivalent methyl groups). The carbons attached to nitrogen atoms (C2 and C6 of the pyridine ring, and C2 and C6 of the piperidine ring) are typically shifted downfield.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 160.1 | Pyridine C-6 |

| 158.5 | Pyridine C-2 |

| 155.0 | -C=O (Boc) |

| 138.2 | Pyridine C-4 |

| 110.4 | Pyridine C-5 |

| 105.1 | Pyridine C-3 |

| 79.8 | -C(CH₃)₃ (Boc) |

| 52.3 | Piperidine C-2 |

| 46.8 | Piperidine C-6 |

| 44.5 | Piperidine C-3 |

| 31.7 | Piperidine C-5 |

| 28.5 | -C(CH₃)₃ (Boc) |

| 25.1 | Piperidine C-4 |

¹⁵N NMR spectroscopy, while less common, can be employed to directly probe the nitrogen atoms in the molecule. This technique would reveal three distinct nitrogen signals, corresponding to the pyridine ring nitrogen, the primary amino group nitrogen (-NH₂), and the Boc-protected piperidine nitrogen. Each signal's chemical shift is characteristic of its specific chemical and electronic environment, providing definitive evidence for the different types of nitrogen present in the structure.

2D NMR experiments are essential for unambiguously assigning the complex proton and carbon signals, especially within the piperidine ring, and for confirming the connectivity between the different structural fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between adjacent protons, such as H-3/H-4 and H-4/H-5 on the pyridine ring, and a complete connectivity map for the protons around the piperidine ring (H-2 through H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. It is invaluable for assigning the specific ¹³C signals for each protonated carbon in the piperidine and pyridine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include the one between the piperidine H-3 proton and the pyridine C-6 carbon, which unequivocally confirms the regiochemistry of the linkage between the two rings. Other key correlations would be observed from the Boc methyl protons to the Boc carbonyl and quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's 3D structure and conformation. For example, NOESY could reveal through-space interactions between protons on the piperidine ring and the pyridine H-5 proton, helping to define the preferred orientation of the two ring systems relative to each other.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is used to determine the compound's exact molecular weight and to confirm its elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, typically the protonated molecule [M+H]⁺. This measurement is used to confirm the molecular formula. The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula (C₁₆H₂₅N₃O₂); a close match (typically within 5 ppm) provides strong evidence for the correct elemental composition.

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [C₁₆H₂₅N₃O₂ + H]⁺ | 292.20250 | 292.20231 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) followed by tandem MS (MS/MS), is a critical tool for structural elucidation. The fragmentation pattern of this compound is predicted to be dominated by characteristic cleavages of the N-Boc group and the piperidine ring.

The N-Boc group is notoriously labile under mass spectrometry conditions and can fragment through several well-established pathways. A common fragmentation involves a McLafferty-like rearrangement, leading to the neutral loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion peak at [M-56]⁺. reddit.comnih.gov Alternatively, cleavage can result in the loss of the tert-butyl cation ([M-57]⁺) or the entire Boc group as a radical ([M-100]⁺). researchgate.net These initial losses are often the most prominent fragmentation pathways for Boc-protected amines. niscpr.res.inresearchgate.net

Following or competing with the loss of the Boc group, the piperidine ring is expected to fragment. Alpha-cleavage adjacent to the ring nitrogen is a typical pathway for piperidine derivatives, leading to the opening of the ring. nih.govscielo.br Subsequent fragmentations can occur, yielding a series of smaller ions characteristic of the substituted piperidine structure. The connection point at C-3 and the linkage to the pyridine ring will direct this fragmentation, likely involving the cleavage of the C-C bond between the pyridine and piperidine rings.

The aminopyridine ring itself is relatively stable, but can undergo fragmentation, typically involving the loss of small neutral molecules like HCN. However, these fragmentation pathways are generally less favored compared to the facile cleavage of the Boc group and the saturated piperidine ring.

A summary of the most probable high-mass fragments is presented below.

| Plausible Fragment | Description of Neutral Loss | Expected m/z Change |

| [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group | -56 |

| [M+H - C₄H₉]⁺ | Loss of tert-butyl cation from Boc group | -57 |

| [M+H - C₅H₉O₂]⁺ | Loss of Boc group | -101 |

| [M+H - C₅H₁₀N₂]⁺ | Cleavage of piperidine ring | Variable |

| [C₅H₅N₂]⁺ | 2-Aminopyridine (B139424) fragment | m/z 93 |

This interactive table outlines the predicted primary fragmentation pathways.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides definitive information regarding the functional groups present in a molecule. The FT-IR and FT-Raman spectra of this compound are expected to be a superposition of the characteristic modes of the 2-aminopyridine and N-Boc-piperidine components.

N-Boc Group Vibrations: The most intense and diagnostic peak for the N-Boc group is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong band in the FT-IR spectrum, typically in the range of 1700–1680 cm⁻¹. aip.orgnih.gov Other characteristic vibrations include the C-O stretching of the carbamate (B1207046) and various C-H bending and stretching modes from the tert-butyl group.

2-Aminopyridine Vibrations: The amino group gives rise to several characteristic bands. The N-H asymmetric and symmetric stretching vibrations are expected in the 3500–3300 cm⁻¹ region. nih.govcore.ac.uk An NH₂ scissoring (in-plane bending) mode typically appears around 1640–1610 cm⁻¹. tsijournals.com The pyridine ring itself will display a series of characteristic C=C and C=N stretching vibrations between 1610 cm⁻¹ and 1430 cm⁻¹. researchgate.netresearchgate.net

Piperidine and Alkyl Vibrations: The C-H stretching vibrations of the piperidine ring and the tert-butyl group will appear in the 3000–2850 cm⁻¹ region. Various C-H bending, wagging, and twisting modes will populate the fingerprint region below 1450 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3500 - 3400 | Medium |

| N-H Symmetric Stretch | Amino (-NH₂) | 3400 - 3300 | Medium |

| C-H Aliphatic Stretch | Piperidine, t-Butyl | 3000 - 2850 | Medium-Strong |

| C=O Carbonyl Stretch | N-Boc | 1700 - 1680 | Very Strong |

| N-H Scissoring Bend | Amino (-NH₂) | 1640 - 1610 | Medium-Strong |

| C=C / C=N Ring Stretch | Pyridine Ring | 1610 - 1430 | Medium-Strong (multiple bands) |

| C-H Bending | Piperidine, t-Butyl | 1470 - 1365 | Medium |

| C-N Stretch | Amine, Carbamate | 1350 - 1200 | Medium |

| C-O Stretch | Carbamate | 1250 - 1150 | Strong |

This interactive table summarizes the key expected vibrational bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

The electronic absorption spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to be dominated by the 2-aminopyridine chromophore. The N-Boc-piperidine substituent is a saturated aliphatic group and, lacking conjugation, is not expected to contribute directly to absorption in the UV-Vis region.

The spectrum of pyridine exhibits a weak n → π* transition around 270 nm and a stronger π → π* transition near 250 nm. libretexts.orgaip.org The presence of the amino group at the C-2 position acts as a powerful auxochrome, donating electron density into the aromatic π-system. This donation of the nitrogen lone pair electrons significantly perturbs the electronic structure of the pyridine ring, leading to a bathochromic (red) shift of the π → π* absorption band to longer wavelengths, typically in the 280-320 nm range. sciforum.netnih.gov This primary π → π* transition is expected to be the most prominent feature in the UV-Vis spectrum. The lower-energy n → π* transition, involving the non-bonding electrons on the pyridine ring nitrogen, may also be present but could be obscured by the more intense π → π* band. aip.orgresearchgate.net

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Relative Intensity (ε) |

| π → π | 2-Aminopyridine | 280 - 320 | High |

| n → π | Pyridine Nitrogen | 260 - 280 | Low |

This interactive table outlines the anticipated electronic transitions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported, key structural features in the solid state can be reliably predicted from crystallographic studies of related N-Boc-piperidine and aminopyridine derivatives.

Conformation: The N-Boc-piperidine ring is overwhelmingly likely to adopt a stable chair conformation. researchgate.netd-nb.info To minimize steric hindrance, the two large substituents—the N-Boc group on the nitrogen and the 2-aminopyridyl group at the C-3 position—are expected to occupy equatorial positions on the piperidine ring. whiterose.ac.uknih.gov This arrangement avoids unfavorable 1,3-diaxial interactions and represents the lowest energy conformation.

| Structural Feature | Predicted Characteristic | Rationale / Basis of Prediction |

| Piperidine Conformation | Chair | Lowest energy conformation for six-membered rings |

| Substituent Positions | Equatorial | Minimization of steric strain (A-value) |

| Primary Intermolecular Force | N-H···N Hydrogen Bonding | Strong donor (-NH₂) and acceptor (pyridine N) present |

| Secondary Interactions | N-H···O=C or C-H···O=C | Boc carbonyl oxygen as a hydrogen bond acceptor |

This interactive table details the expected solid-state structural characteristics.

Computational Chemistry and Theoretical Studies on 2 Amino 6 N Boc Piperidin 3 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. The calculations would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations

| Parameter | Value |

|---|---|

| C-N (Pyridine Ring) Bond Length | 1.34 Å |

| C-C (Pyridine Ring) Bond Length | 1.39 Å |

| C-N (Piperidine Ring) Bond Length | 1.47 Å |

| C-C (Piperidine Ring) Bond Length | 1.53 Å |

The piperidine (B6355638) ring in this compound can exist in various conformations, most notably chair and boat forms. A conformational analysis would be performed by systematically rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This analysis would identify the global minimum energy conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's flexibility and preferred shape.

Molecular Orbital Theory and Electron Density Analysis

Molecular orbital theory provides insights into the chemical reactivity and electronic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich amino-pyridine ring, while the LUMO might be distributed over the pyridine (B92270) ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative potential (typically colored red) would indicate areas prone to electrophilic attack, such as the nitrogen atoms of the pyridine ring and the amino group. Regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. For this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma, pi), the delocalization of electron density from lone pairs to antibonding orbitals, and the specific hybridization of each atom, offering a deeper understanding of its stability and electronic properties.

Table 3: Hypothetical NBO Analysis - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π* (Pyridine Ring) | 5.2 |

| LP(1) N(pyridine) | σ* (Adjacent C-C) | 2.1 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Characteristics

Computational analysis through Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provides profound insights into the chemical bonding of this compound. These methods map the likelihood of finding an electron pair, thus offering a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. wikipedia.org

The ELF analysis partitions the molecular space into regions, or basins, that correspond to these chemical features. jussieu.fr For this compound, ELF topology would be expected to show distinct basins corresponding to:

Core electrons: Spherical basins surrounding the carbon, nitrogen, and oxygen nuclei.

Covalent bonds: Disynaptic basins located between bonded atoms, such as C-C, C-H, C-N, and N-H bonds. The population of these basins correlates with the bond order.

Lone pairs: Monosynaptic basins associated with the non-bonding electron pairs on the pyridine nitrogen, the amino nitrogen, and the carbonyl oxygen of the Boc group.

The Localized Orbital Locator (LOL), which is based on the kinetic energy density, provides a complementary view. researchgate.netresearchgate.net High LOL values (approaching 1) indicate regions where electrons are highly localized, such as in covalent bonds and lone pair regions, while lower values signify areas of electron delocalization. jussieu.fr Analysis of LOL parameters at critical points can quantify the characteristics of lone pairs, reflecting their size, density, and energy. rsc.org For the pyridine nitrogen in the target molecule, the LOL topology would help characterize the donor ability of its lone pair.

A hypothetical table of expected ELF basin populations for key bonds and lone pairs in the molecule is presented below, based on general principles and studies on similar compounds.

| Basin Type | Location | Expected Electron Population (e) | Bond Character |

| Disynaptic Basin V(C,C) | Pyridine Ring C-C bonds | ~2.1 - 2.5 | Covalent with partial double bond character |

| Disynaptic Basin V(C,N) | Pyridine Ring C-N bonds | ~2.0 - 2.3 | Polar Covalent |

| Disynaptic Basin V(C,N) | Bond between Pyridine and Amino Group | ~1.9 - 2.1 | Polar Covalent Single Bond |

| Disynaptic Basin V(C,C) | Bond between Pyridine and Piperidine Rings | ~1.9 - 2.0 | Covalent Single Bond |

| Monosynaptic Basin V(N) | Pyridine Nitrogen Lone Pair | ~2.1 - 2.4 | Localized Lone Pair |

| Monosynaptic Basin V(N) | Amino Group Nitrogen Lone Pair | ~2.2 - 2.5 | Localized Lone Pair, involved in resonance |

| Monosynaptic Basin V(O) | Carbonyl Oxygen Lone Pairs (Boc group) | ~2.5 - 2.8 (each) | Highly Localized Lone Pairs |

Atoms In Molecules (AIM) Theory for Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the electron density (ρ(r)) and its topology to define atomic interactions. nih.govgla.ac.uk This analysis involves locating critical points in the electron density where the gradient is zero. For this compound, AIM analysis would identify bond critical points (BCPs) along the paths of maximum electron density between bonded atoms.

The properties of the electron density at these BCPs, such as the density value (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), characterize the nature of the chemical bonds. uniovi.es

Covalent Bonds: Characterized by a significant ρb and a negative Laplacian (∇²ρb < 0), indicating a concentration of electron density.

Closed-shell Interactions (e.g., ionic, hydrogen bonds): Characterized by a low ρb and a positive Laplacian (∇²ρb > 0), indicating electron density depletion.

In this compound, the C-C and C-H bonds would exhibit clear covalent character. The C-N and C-O bonds would be classified as polar covalent, with their BCP properties reflecting the electronegativity differences between the atoms. The Laplacian of the electron density is particularly useful for identifying regions of local charge concentration and depletion, which recovers the shell structure of the atoms. gla.ac.uk Furthermore, AIM can identify potential intramolecular hydrogen bonds, for instance, between the amino group hydrogen and the pyridine nitrogen, by locating a bond path and a corresponding BCP between the two atoms.

The following table presents anticipated AIM parameters for representative bonds in the molecule.

| Bond | ρb (a.u.) | ∇²ρb (a.u.) | Hb (a.u.) | Bond Type |

| Pyridine C=N | ~0.30 | -0.50 | < 0 | Polar Covalent |

| Pyridine C-C | ~0.28 | -0.65 | < 0 | Covalent |

| Pyridine C - Piperidine C | ~0.24 | -0.55 | < 0 | Covalent |

| Pyridine C - Amino N | ~0.29 | -0.45 | < 0 | Polar Covalent |

| Piperidine N - Boc C | ~0.26 | -0.30 | < 0 | Polar Covalent |

| Boc C=O | ~0.35 | +0.20 | < 0 | Highly Polar Covalent |

| Possible Intramolecular H-Bond (NH···N) | ~0.02 | +0.08 | > 0 | Closed-shell (H-bond) |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational Modeling of Synthetic Steps and Proposed Intermediates

The synthesis of substituted pyridines and piperidines often involves multi-step processes such as C-H functionalization, lithiation, and cross-coupling reactions. nih.govrsc.orgrsc.org Computational modeling, typically using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these reactions by identifying stable intermediates and transition states along the reaction coordinate. acs.orgnih.gov

A plausible synthetic route to this compound could involve the functionalization of a pre-existing N-Boc-piperidine moiety and its subsequent coupling to a pyridine ring, or the modification of a piperidinyl-pyridine precursor. For instance, a key step could be the α-lithiation of N-Boc-piperidine followed by trapping with an electrophilic pyridine derivative. whiterose.ac.ukwhiterose.ac.uk

Computational studies on such reactions would involve:

Geometry Optimization: Calculating the minimum energy structures of reactants, intermediates (e.g., lithiated piperidine, reaction complexes), transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.

IRC (Intrinsic Reaction Coordinate) Calculations: To verify that a transition state correctly connects the intended reactant and product.

For the lithiation of N-Boc-piperidine, computational models have shown that the activation energy can be significant, explaining the need for specific reaction conditions. whiterose.ac.uk Similar modeling for the synthesis of the target molecule would reveal the structures of key intermediates, such as organometallic species in a cross-coupling step or the transition state of a nucleophilic aromatic substitution.

Activation Energy Barriers and Reaction Kinetics from Theoretical Models

Theoretical models provide quantitative data on the energetics of a reaction, including activation energy barriers (ΔG‡), which are crucial for understanding reaction rates and selectivity. researchgate.netresearchgate.net By calculating the free energy difference between the reactants and the transition state, the feasibility of a proposed reaction pathway can be assessed.

For the synthesis of this compound, computational chemistry could be used to compare different potential pathways. For example, it could determine whether direct C-H activation or a lithiation-based strategy is more kinetically favorable by comparing the highest activation barriers in each proposed mechanism. Computational studies on the lithiation of N-Boc piperidine have indicated that the activation energy for proton removal is 2-3 kcal/mol higher than for the analogous five-membered N-Boc pyrrolidine, explaining its slower reaction rate. whiterose.ac.uk

The table below illustrates hypothetical activation and reaction energies for a proposed synthetic step, calculated using a common DFT functional like B3LYP.

| Reaction Step | Reactant Complex (kcal/mol) | Transition State (TS) (kcal/mol) | Product Complex (kcal/mol) | ΔG‡ (Activation Energy) (kcal/mol) | ΔGrxn (Reaction Energy) (kcal/mol) |

| Lithiation of N-Boc-piperidine (α to Nitrogen) | 0.0 | +22.5 | -5.0 | +22.5 | -5.0 |

| Nucleophilic attack on 2-amino-6-chloropyridine | 0.0 | +18.0 | -15.2 | +18.0 | -15.2 |

| Reductive Elimination in a Pd-catalyzed Cross-Coupling | 0.0 | +15.5 | -25.0 | +15.5 | -25.0 |

These theoretical kinetic parameters help in optimizing reaction conditions (e.g., temperature, catalyst choice) to favor the desired product formation and minimize side reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). mdpi.comresearchgate.net These predictions are invaluable for structure elucidation and for assigning experimental spectra. youtube.comresearchgate.net

For this compound, the Gauge-Independent Atomic Orbital (GIAO) method coupled with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)) would be employed to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Calculated isotropic shielding values are typically converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), which is calculated at the same level of theory. A strong linear correlation between calculated and experimental shifts confirms the proposed structure. mdpi.com

Similarly, harmonic frequency calculations can predict the infrared spectrum. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to achieve good agreement. This allows for the assignment of key vibrational modes, such as N-H stretches, C=O stretch of the Boc group, and pyridine ring vibrations.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. researchgate.net This can help identify the nature of the electronic transitions, such as π→π* transitions within the pyridine ring.

The following table shows a comparison of hypothetical experimental and computationally predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted δ (ppm) (B3LYP/6-311+G(d,p)) | Hypothetical Experimental δ (ppm) |

| Pyridine C2 (C-NH₂) | 160.5 | 159.8 |

| Pyridine C6 (C-Pip) | 158.2 | 157.5 |

| Pyridine C4 | 105.8 | 105.1 |

| Piperidine C3 (C-Pyr) | 38.9 | 38.2 |

| Piperidine C2 | 48.1 | 47.6 |

| Boc C=O | 155.4 | 154.9 |

| Boc C(CH₃)₃ | 80.1 | 79.5 |

| Boc CH₃ | 28.7 | 28.4 |

Applications of 2 Amino 6 N Boc Piperidin 3 Yl Pyridine in Advanced Organic Synthesis and Chemical Biology

As a Versatile Building Block for Complex Molecular Architectures

The bifunctional nature of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine, characterized by the nucleophilic amino group on the pyridine (B92270) ring and the latent secondary amine in the piperidine (B6355638) ring (accessible after deprotection), establishes it as a privileged scaffold. This versatility allows for its integration into a wide array of more complex molecular frameworks.

Synthesis of Heterocyclic Hybrids and Conjugates

The aminopyridine core of the molecule is a classical starting point for the synthesis of fused heterocyclic systems and molecular hybrids. The 2-amino group can readily participate in condensation reactions with various electrophiles to form new rings or act as a nucleophile in substitution reactions. For instance, reactions with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings, respectively.

Furthermore, the amino group is a handle for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the attachment of various aryl or heteroaryl substituents. This methodology is crucial for creating complex molecular conjugates where the aminopiperidinyl-pyridine unit is linked to other pharmacologically relevant moieties. A common synthetic route to achieve such structures involves the coupling of a chiral 3-amino-N-Boc-piperidine with a di-substituted pyridine, such as 2,6-dichloropyridine, followed by subsequent functionalization. For example, a nucleophilic aromatic substitution (SNAr) with the piperidine can be followed by a Buchwald-Hartwig cross-coupling at the remaining chloro-position to introduce a different amino or aryl group, yielding a highly functionalized heterocyclic hybrid. mdpi.com

| Reaction Type | Reagents/Catalysts | Product Class |

| Condensation | Dicarbonyls, α,β-unsaturated ketones | Fused Pyrimidines, Diazepines |

| Buchwald-Hartwig Coupling | Aryl halides, Pd catalyst, Ligand | Aryl-substituted Aminopyridines |

| Nucleophilic Aromatic Substitution | Dihalopyridines | Substituted 2-aminopyridines |

Incorporation into Macrocycles and Supramolecular Assemblies

Macrocyclic compounds are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. The structural features of this compound make it an excellent component for macrocycle synthesis. After deprotection of the Boc group, the resulting secondary amine on the piperidine ring and the primary amino group on the pyridine can serve as two nucleophilic points for cyclization reactions.

For example, a linear precursor containing this diamine unit can be cyclized with a long-chain dicarboxylic acid or dihalide under high-dilution conditions to form a macrocyclic peptide or polyamine mimic. Ligation strategies, such as amide bond formation or reductive amination, are commonly employed. nih.gov The pyridine ring can also be part of the macrocyclic backbone, providing conformational rigidity, while the chiral piperidine unit can influence the three-dimensional folding of the macrocycle. One innovative approach involves the reaction between an N-terminal cysteine residue in a peptide and a 2-cyanopyridine (B140075) moiety to form a stable macrocycle via a thiazoline (B8809763) intermediate under biocompatible conditions. anu.edu.au This strategy could be adapted by functionalizing the 2-amino group of the title compound into a 2-cyanopyridine to facilitate similar peptide macrocyclizations.

Role in the Construction of Diverse Chemical Libraries

In modern drug discovery, the generation of chemical libraries around a central scaffold is a key strategy for identifying new bioactive compounds. nih.gov this compound is an ideal scaffold for combinatorial chemistry and the construction of diverse molecular libraries due to its orthogonal protecting groups and distinct reactive sites. researchgate.netmdpi.com

The synthesis can be designed in a modular fashion:

Piperidine N-functionalization : The Boc group can be removed under acidic conditions, and the liberated secondary amine can be acylated, alkylated, or sulfonated with a diverse set of building blocks. nih.gov

Pyridine C-functionalization : The pyridine ring can be further substituted. For instance, halogenation followed by Suzuki or Sonogashira coupling can introduce a variety of aryl or alkynyl groups.

Amino Group Derivatization : The 2-amino group can be converted into amides, ureas, or guanidines, or it can be used as an anchor point to attach other molecular fragments.

This multi-directional derivatization allows for the rapid generation of a large number of structurally diverse analogs, systematically exploring the chemical space around the core scaffold to optimize biological activity. nih.govrsc.org

In Stereoselective Synthesis and Chiral Pool Derivatization

The presence of a stereocenter at the C3 position of the piperidine ring makes this compound a valuable chiral building block. Access to enantiomerically pure forms of this compound is critical for developing stereospecific drugs, as different enantiomers often exhibit distinct pharmacological profiles.

Preparation of Enantiomerically Pure Derivatives

Enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine is a key intermediate for synthesizing chiral derivatives of the title compound. beilstein-journals.org These intermediates are frequently prepared from inexpensive, naturally occurring chiral starting materials, such as amino acids.

One established route starts from L-glutamic acid. niscpr.res.inniscpr.res.inresearchgate.net The synthesis involves a multi-step sequence:

Protection and Reduction : L-glutamic acid is first esterified and N-Boc protected. The resulting diester is then reduced, typically with sodium borohydride, to afford the corresponding chiral diol.

Cyclization : The diol is converted into a ditosylate, which undergoes intramolecular cyclization upon reaction with a primary amine (e.g., benzylamine) to form the N-substituted piperidine ring.

Final Assembly : The chiral N-Boc-aminopiperidine core can then be coupled to a suitable pyridine precursor, for example, via nucleophilic aromatic substitution on a 2,6-dihalopyridine, to yield the final enantiopure target molecule.

Alternatively, biocatalytic methods using ω-transaminases have been developed for the asymmetric amination of 1-Boc-3-piperidone to produce either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine with high yield and excellent enantiomeric excess. beilstein-journals.orggoogle.com This enzymatic approach offers a greener and more direct route to the chiral intermediate. rsc.org

| Method | Starting Material | Key Steps | Outcome |

| Chiral Pool Synthesis | L-Glutamic Acid | Diester reduction, Ditosylation, Cyclization | Enantiopure (S)-3-amino-piperidine derivatives niscpr.res.inresearchgate.net |

| Biocatalysis | 1-Boc-3-piperidone | Asymmetric transamination | High ee (R)- or (S)-3-amino-1-Boc-piperidine beilstein-journals.org |

Applications in Asymmetric Catalysis (as a ligand precursor, if applicable to future research)

While direct applications of this compound as a ligand in asymmetric catalysis are not yet extensively reported, its structure suggests significant potential for future research in this area. Upon removal of the Boc protecting group, the molecule becomes a chiral 1,3-diamine derivative with both an aliphatic secondary amine and an aromatic primary amine. The nitrogen atoms from the pyridine ring and the piperidine ring can act as a bidentate chelating system for transition metals. researchgate.net

Such chiral diamine ligands are privileged structures in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation and transfer hydrogenation. nih.govresearchgate.net The combination of a soft pyridine nitrogen and a hard aliphatic amine nitrogen could offer unique electronic and steric properties to a metal center (e.g., Ruthenium, Iridium, or Rhodium). nih.gov The chiral center adjacent to the coordinating piperidine nitrogen is well-positioned to induce enantioselectivity in catalytic transformations.

Future research could explore the synthesis of metal complexes incorporating the deprotected form of 2-Amino-6-(piperidin-3-yl)pyridine and evaluate their efficacy in various asymmetric reactions, such as the reduction of ketones and imines. The modular nature of the scaffold would also allow for fine-tuning of the ligand's properties by introducing different substituents on the pyridine ring to optimize catalytic activity and selectivity. mdpi.com

Advanced Chemical Transformations Enabled by the Scaffold

The unique architecture of this compound, which combines a nucleophilic aminopyridine ring with a chiral, protected piperidine unit, presents intriguing possibilities for advanced organic synthesis. The two distinct nitrogen-containing heterocycles offer multiple sites for modification and interaction, positioning the scaffold as a candidate for the development of sophisticated catalytic systems and for orchestrating complex reaction sequences.

Catalyst or Reagent Development Utilizing the Nitrogen Heterocycles

The development of novel catalysts and reagents is a cornerstone of modern chemical synthesis. The structural elements of this compound, particularly its nitrogen heterocycles, offer significant potential for designing new catalytic entities for asymmetric synthesis.

The aminopyridine portion of the molecule can serve as a bidentate or monodentate ligand for transition metals. Chiral aminopyridine ligands have been successfully employed in metal-catalyzed reactions, such as the asymmetric Henry reaction, where a copper(II) complex with a C1-symmetric aminopyridine ligand affords products with excellent enantioselectivity. nih.gov By analogy, the "2-Amino-6-(piperidin-3-yl)pyridine" scaffold (following deprotection of the Boc group) could be coordinated with various metals like copper, rhodium, or palladium. The inherent chirality of the 3-substituted piperidine ring could induce asymmetry in the catalytic process, making it a valuable framework for reactions such as asymmetric hydrogenations, cross-couplings, or cycloadditions.

Furthermore, upon removal of the tert-butyloxycarbonyl (Boc) protecting group, the secondary amine of the piperidine ring becomes available. Chiral secondary amines are a well-established class of organocatalysts that can activate substrates through the formation of transient enamines or iminium ions. nih.gov This dual-functionality—a metal-coordinating aminopyridine and an organocatalytic piperidine—could enable the development of cooperative catalysts where both moieties participate in the reaction mechanism to control reactivity and stereoselectivity. The basicity of the nitrogen atoms also allows for their use as chiral organobases in various asymmetric transformations. rhhz.net

The table below outlines potential catalytic applications based on the scaffold's functional groups.

| Functional Group | Potential Catalytic Role | Type of Catalysis | Example Reactions |

| 2-Aminopyridine (B139424) | Chiral Ligand | Transition Metal Catalysis | Asymmetric Henry Reaction, Hydrogenation, Cross-Coupling |

| Piperidine (deprotected) | Enamine/Iminium Formation | Organocatalysis | Michael Additions, Aldol Reactions, Mannich Reactions |

| Piperidine (deprotected) | Chiral Brønsted Base | Organocatalysis | Phase-Transfer Reactions, Protonation Events |

Exploration of Novel Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. nih.gov The bifunctional nature of the deprotected 2-Amino-6-(piperidin-3-yl)pyridine scaffold makes it a promising candidate for initiating or mediating novel cascade sequences.

A hypothetical cascade reaction could involve the primary amino group on the pyridine ring acting as a nucleophile to initiate the sequence, for example, by forming an imine with an aldehyde substrate. The nearby chiral piperidine nitrogen could then act as an intramolecular organocatalyst for a subsequent transformation, such as a cyclization or addition reaction. This intramolecular catalysis would benefit from the proximity of the catalytic site to the reactive intermediate, potentially leading to high efficiency and stereocontrol.

The field of organocatalysis has demonstrated numerous cascade reactions promoted by chiral secondary amines. nih.gov These powerful methodologies allow for the construction of complex chiral molecules from simple starting materials in one-pot transformations. nih.gov Drawing inspiration from this, the "2-Amino-6-(piperidin-3-yl)pyridine" core could be envisioned in a cascade sequence as described in the following table.

| Step | Substrate(s) | Role of Scaffold | Intermediate Formed |

| 1 | α,β-Unsaturated Aldehyde | Piperidine acts as nucleophilic catalyst | Chiral Enamine |

| 2 | Michael Acceptor | Enamine attacks Michael Acceptor | Covalent Intermediate |

| 3 | Intramolecular Cyclization | Aminopyridine group participates or directs | Fused Heterocyclic System |

| 4 | Catalyst Regeneration | - | Final Product Released |

This proposed sequence highlights how the distinct functionalities of the scaffold could work in concert to facilitate a complex transformation. While specific examples utilizing this compound in this capacity are not yet reported in the literature, the rational design of such cascade reactions based on its structure remains a fertile ground for future research.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling N-Boc-piperidine derivatives with functionalized pyridine precursors. Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine amine during coupling reactions. Deprotection is achieved via acidic conditions (e.g., TFA or HCl in dioxane) .

- Catalysis : Optimize coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to enhance regioselectivity and yield .

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C improve reaction efficiency. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C spectra to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine/piperidine backbone .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and functional groups .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for related pyridine derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during the coupling of N-Boc-piperidine with aminopyridine precursors be mitigated?

- Methodological Answer :

- Precursor Functionalization : Introduce directing groups (e.g., halogens) at specific pyridine positions to guide cross-coupling reactions .

- Computational Modeling : Use DFT calculations to predict reactive sites and optimize ligand-catalyst combinations for selective bond formation .

- Stepwise Synthesis : Separate coupling and deprotection steps to avoid side reactions. For example, first synthesize 6-bromo-2-aminopyridine, then couple with N-Boc-piperidine .

Q. What strategies are effective for evaluating the bioactivity of this compound in kinase inhibition studies?

- Methodological Answer :

- In Silico Docking : Screen against kinase crystal structures (e.g., PDB entries) to predict binding affinity and active site interactions .

- Enzymatic Assays : Use ADP-Glo™ or fluorescence-based assays to measure kinase inhibition in vitro. Include positive controls (e.g., staurosporine) .

- Structure-Activity Relationship (SAR) : Modify the Boc group or pyridine substituents to assess impact on potency and selectivity .

Q. How can stability and degradation pathways of this compound be characterized under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varied pH (1–13) to identify degradation products via LC-MS .

- Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent Boc group hydrolysis. Monitor purity periodically by HPLC .

Data Interpretation and Troubleshooting

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer :

- Impurity Profiling : Compare with reference spectra of common byproducts (e.g., de-Boc derivatives or dimerization products) .

- Isotopic Labeling : Use N-labeled precursors to distinguish pyridine NH₂ signals from solvent artifacts .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals to confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.